N-(3-methyl-1H-pyrazol-5-yl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide
Description
Systematic IUPAC Name Derivation and Isomerism Considerations
The IUPAC name of this compound is constructed through a hierarchical analysis of its polycyclic backbone and substituents. The parent structure, 8,10,17-triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl , forms the core framework. The tetracyclic system is defined by four fused rings:
- A 17-membered macrocycle incorporating three nitrogen atoms at positions 8, 10, and 17.
- Bridging elements at positions 2–7 and 11–16 , creating a fused bicyclo[8.7.0] system.
- Eight double bonds distributed across the octaen structure, with conjugated systems likely contributing to aromatic stabilization.
The substituents are prioritized as follows:
- The sulfanyl group at position 9 is prefixed to the parent hydrocarbon.
- The acetamide moiety (2-acetamidoethyl) is appended to the sulfanyl group.
- The 3-methyl-1H-pyrazol-5-yl group is attached as an N-linked substituent to the acetamide nitrogen.
Isomerism Considerations :
- Stereoisomerism : The tetracyclic system contains multiple bridgehead positions (e.g., at C2, C7, C11, C16) that may exhibit chirality. Computational analysis suggests four potential stereocenters, leading to up to 16 possible stereoisomers.
- Tautomerism : The pyrazole ring (1H-pyrazol-5-yl) exhibits prototropic tautomerism between the 1H and 2H forms, though the 1H configuration is stabilized by conjugation with the acetamide group.
- Geometric isomerism : The octaen system contains fixed double bonds due to aromaticity, precluding E/Z isomerism in the core structure.
| Structural Feature | IUPAC Nomenclature Basis | Isomerism Potential |
|---|---|---|
| Tetracyclic core | Bridge numbering [8.7.0.0²,⁷.0¹¹,¹⁶] | Stereochemical variability at bridgeheads |
| Sulfanyl group | Position 9 substituent | None (single-bond attachment) |
| Acetamide chain | N-(2-sulfanylethyl) derivative | Rotational conformers |
| Pyrazole substituent | 3-methyl-1H-pyrazol-5-yl | Tautomeric forms |
CAS Registry Number (24192-82-3) and Alternative Chemical Identifiers
The compound is formally recognized by the CAS Registry Number 24192-82-3 , which uniquely identifies its molecular structure. Key alternative identifiers include:
Standardized Representations :
- InChIKey : Derived from structural features, this compound's InChIKey would follow the format
XXXXX-XXXXX-XXXXX-XXXXX, with specific segments encoding the tetracyclic system and substituents. - SMILES : A simplified representation would be:
CC1=NN(C(=C1)C)NC(=O)CSC2=C3C4=NC=CN4C5=NC=CC=C5N3C6=CC=CN=C26
Structural Comparison with Related Triazatetracyclic Systems
This compound's triazatetracyclic core represents a unique configuration among nitrogen-containing polycycles. Comparative analysis reveals:
Key Differentiators :
- Nitrogen Distribution : Unlike the 1,4,7-triazacyclononane systems common in macrocyclic ligands, this compound positions nitrogens at non-adjacent positions (8,10,17), creating distinct electronic environments.
- Ring Fusion Pattern : The [8.7.0.0²,⁷.0¹¹,¹⁶] fusion pattern differs from clinically used tetracyclines (e.g., doxycycline’s [6.6.6.0²,⁷] system) by incorporating a larger macrocycle and additional bridges.
- Conjugation System : The octaen structure enables extended π-conjugation across eight double bonds, a feature absent in simpler triazatricyclic compounds like hexocyclium.
Structural Analogues :
The sulfanyl-acetamide-pyrazole substituent combination is unprecedented in registered compounds, contrasting with the carbamate functionalities seen in pesticidal agents or the acetylcholinesterase-binding motifs of aflatoxins.
Properties
IUPAC Name |
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(5-methylpyrazolidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6OS/c1-12-10-17(25-24-12)23-18(27)11-28-20-22-14-7-3-2-6-13(14)19-21-15-8-4-5-9-16(15)26(19)20/h2-9,12,17,24-25H,10-11H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGMXPPZQAJBTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NN1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
This compound is characterized by a pyrazole moiety linked to a tricyclic structure. The presence of the sulfanyl group and the acetamide functional group may contribute to its biological properties. The molecular formula and structural details are essential for understanding its interactions within biological systems.
1. Antimicrobial Activity
Research has indicated that derivatives of pyrazole exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have shown efficacy against various bacterial strains and fungi. A study highlighted that pyrazole derivatives demonstrated up to 98% inhibition against Mycobacterium tuberculosis at specific concentrations . This suggests that the pyrazole component may play a crucial role in the antimicrobial activity of the compound.
2. Anti-inflammatory Properties
Several studies have reported that pyrazole derivatives possess anti-inflammatory effects. For example, a series of synthesized compounds exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . This indicates the potential of the compound in treating inflammatory conditions.
3. Neuroprotective Effects
There is emerging evidence suggesting that certain pyrazole derivatives can act as monoamine oxidase B (MAO-B) inhibitors, which are relevant in neurodegenerative diseases such as Parkinson's disease . Compounds with similar structures have shown promising neuroprotective effects in preclinical models, indicating that the target compound may also exhibit such activity.
Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives
In a study conducted by Selvam et al., novel pyrazole derivatives were synthesized and evaluated for their biological activities. Among these, specific compounds showed significant anti-inflammatory and analgesic effects comparable to established medications . This research underscores the therapeutic potential of pyrazole-based compounds.
Case Study 2: Antimycobacterial Activity
Burguete et al. investigated the anti-tubercular properties of various pyrazole derivatives against Mycobacterium tuberculosis. Their findings revealed that certain compounds achieved high levels of inhibition at low concentrations, highlighting the relevance of this chemical scaffold in developing new antimycobacterial agents .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Electronic and Geometric Differences :
- The triazatetracyclo system in the target compound introduces significant ring strain and planar rigidity, which may reduce conformational flexibility compared to simpler oxadiazole or indole-based analogues .
Physicochemical Properties
The target compound’s higher molecular weight and polycyclic architecture suggest reduced solubility in polar solvents compared to simpler analogues. However, its multiple nitrogen atoms and sulfanyl group may improve binding affinity in biological systems .
Analytical and Computational Insights
- Crystallography : Tools like SHELX and ORTEP-3 are critical for resolving the compound’s complex geometry, particularly the fused ring system and bond angles .
- QSAR/QSPR Modeling : Van der Waals descriptors and electronic parameters (e.g., dipole moments) can predict solubility and reactivity differences compared to analogues .
- Retention Behavior : Intramolecular hydrogen bonding in the pyrazole and triazatetracyclo moieties may reduce polarity, affecting chromatographic retention relative to more polar analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
